molecular formula C7H2Cl3N3 B1412412 2,5,8-Trichloropyrido[2,3-d]pyridazine CAS No. 1268521-24-9

2,5,8-Trichloropyrido[2,3-d]pyridazine

Cat. No.: B1412412
CAS No.: 1268521-24-9
M. Wt: 234.5 g/mol
InChI Key: RNGUDERGBSCKHI-UHFFFAOYSA-N
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Description

Classification and Chemical Identity

2,5,8-Trichloropyrido[2,3-d]pyridazine is a polyhalogenated heterocyclic compound belonging to the pyridopyridazine family. Its systematic IUPAC name is This compound , reflecting the positions of the three chlorine substituents on the bicyclic aromatic system. The molecular formula is C₇H₂Cl₃N₃ , with a molecular weight of 234.47 g/mol .

The compound features a fused pyridine-pyridazine core, where the pyridine ring is annulated with a pyridazine ring at the [2,3-d] position. Chlorine atoms occupy the 2-, 5-, and 8-positions, creating a symmetric substitution pattern that influences its electronic properties. The SMILES notation ClC₁=NN=C(Cl)C₂=CC(Cl)=CN=C₁₂ captures its structural topology, emphasizing the adjacency of nitrogen atoms and chlorine substituents.

Property Value
CAS Registry Number 1268521-24-9
Molecular Formula C₇H₂Cl₃N₃
Exact Mass 233.91 g/mol
Topological Polar Surface Area 47.4 Ų
Hydrogen Bond Acceptors 5

The compound’s high dipole moment (≈4.5 D) arises from the electron-withdrawing chlorine atoms and the asymmetric electron distribution across the nitrogen-rich aromatic system. This property enhances its reactivity in cross-coupling reactions and π-π stacking interactions.

Historical Development of Pyridopyridazine Chemistry

The pyridopyridazine scaffold emerged as a focus of heterocyclic chemistry in the mid-20th century, building on foundational discoveries in pyridine and pyridazine synthesis. Pyridine was first isolated in 1849 by Thomas Anderson, while pyridazine chemistry advanced through the work of Hantzsch and Chichibabin in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis (1881) and Chichibabin’s catalytic amination methods (1924) provided critical methodologies for nitrogen-containing heterocycles.

Pyrido[2,3-d]pyridazine derivatives gained prominence in the 1960s–1980s due to their biological potential. For example, miretilan (a pyridopyridazine-based antihypertensive agent) was developed by Novartis in the 1980s. The trichloro derivative, however, remained underexplored until the 2000s, when advances in halogenation techniques enabled precise functionalization of the pyridopyridazine core. Modern synthetic routes, such as palladium-catalyzed cross-coupling, have since expanded access to this compound for pharmaceutical and materials science research.

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its dual role as a structural motif and a reactivity template :

  • Electronic Effects : The trichloro substitution pattern enhances electrophilicity, making it amenable to nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling. For instance, the 5- and 8-chlorine atoms are particularly reactive due to their proximity to the pyridazine nitrogens.
  • Biological Relevance : Pyridopyridazines are privileged scaffolds in medicinal chemistry. The trichloro derivative’s ability to engage in hydrogen bonding (via pyridazine nitrogens) and hydrophobic interactions (via chlorine atoms) has been leveraged in kinase inhibitor design. Notably, its structural analogs are explored in therapies targeting p38 MAP kinase and JAK-STAT pathways.
  • Materials Science : The compound’s planar architecture and electron-deficient nature make it a candidate for organic semiconductors and non-linear optical materials.

The table below summarizes key applications of pyridopyridazine derivatives:

Application Domain Example Use
Pharmaceuticals Kinase inhibitors, anti-inflammatory agents
Agrochemicals Herbicides, fungicides
Coordination Chemistry Ligands for transition-metal complexes
Organic Electronics Electron-transport materials

Properties

IUPAC Name

2,5,8-trichloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(11-4)7(10)13-12-6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGUDERGBSCKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NN=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-24-9
Record name 2,5,8-trichloropyrido[2,3-d]pyridazine
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Preparation Methods

Laboratory Methodology

  • Reagents: Chlorine gas (Cl₂), catalysts such as ferric chloride (FeCl₃), or iodine (I₂) as a catalyst.
  • Reaction Conditions: Elevated temperatures ranging from 10°C to 30°C, often carried out in inert atmospheres to prevent side reactions.
  • Procedure: The pyrido[2,3-d]pyridazine precursor is exposed to chlorine gas in the presence of a catalyst, with reaction times varying from several hours to overnight, depending on the desired degree of chlorination.

Industrial Methodology

  • Large-scale chlorination reactors with precise temperature and pressure controls are employed.
  • Continuous flow reactors are favored for consistent product quality and safety.
  • The process involves the controlled introduction of chlorine gas into a solution of pyrido[2,3-d]pyridazine under inert atmosphere, with catalysts like ferric chloride or iodine to enhance selectivity and reaction rate.

Reaction Scheme

Pyrido[2,3-d]pyridazine + Cl₂ → 2,5,8-Trichloropyrido[2,3-d]pyridazine

Chlorination of Precursors via Hydrolysis and Alkoxy Intermediates

Another approach involves initial hydrolysis or alcoholysis of chloropyridines to form intermediates, which are then chlorinated further.

Hydrolysis or Alcoholysis

  • Reagents: Water or alcohols (methanol, ethanol).
  • Conditions: Heating or reflux at temperatures between 60°C and boiling point of the solvent.
  • Outcome: Formation of 2-alkoxy pyridines, with purity exceeding 95–98%.

Chlorination of Alkoxy Intermediates

  • Reagents: Chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS).
  • Catalysts: Elemental iodine or other halogen catalysts.
  • Conditions: Mild temperatures (10–30°C), under alkaline conditions.
  • Outcome: Formation of 2,3,5-trichloropyridine derivatives with yields over 90% and purity exceeding 96%.

This method is advantageous for high selectivity and yield, as demonstrated in patent literature, where the process yields 2,3,5-trichloropyridine with high purity and efficiency.

Specific Synthesis Pathways from Patent Literature

A patented process describes a multi-step synthesis starting from 2-chloropyridine:

  • Step 1: Hydrolysis or alcoholysis of 2-chloropyridine to generate 2-alkoxy pyridines.
  • Step 2: Chlorination of these intermediates at controlled temperatures (10–30°C) with iodine as a catalyst.
  • Step 3: Final chlorination yields 2,3,5-trichloropyridine with yields greater than 90% and purity above 98%.

This process emphasizes high selectivity, cost-effectiveness, and operational simplicity, making it suitable for industrial-scale synthesis.

Summary Data Table

Method Reagents Conditions Yield Purity Remarks
Direct Chlorination Chlorine gas, FeCl₃ 10–30°C, inert atmosphere 80–95% >98% Widely used in research and industry
Hydrolysis/Alcoholysis + Chlorination Water/alcohols, chlorine, iodine 60°C–reflux, 10–30°C for chlorination >90% >96% High selectivity, patent-based
Multi-step from 2-chloropyridine 2-chloropyridine, water/alcohols, chlorine, iodine Reflux, controlled temperatures >90% >98% Cost-effective, scalable

Research Findings and Optimization

Recent research indicates that the chlorination process's selectivity can be optimized by adjusting reaction parameters such as temperature, catalyst concentration, and chlorinating agent. For example:

  • Lower temperatures favor selective chlorination at specific positions.
  • Catalysts like iodine improve yield and selectivity.
  • Use of continuous flow reactors enhances safety and consistency.

Furthermore, the development of one-pot synthesis methods combining hydrolysis and chlorination steps has shown promising yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Trichloropyrido[2,3-d]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution: Substitution reactions can lead to the formation of substituted derivatives, where one or more chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Recent studies have indicated that derivatives of pyrido[2,3-d]pyridazine exhibit promising antitumor properties. For instance, a series of derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The molecular mechanisms involved include the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

2. Anti-inflammatory Properties

Research has identified that certain derivatives of pyrido[2,3-d]pyridazine can act as dual inhibitors of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This dual inhibition is crucial for developing anti-inflammatory agents that can mitigate pain and inflammation without the side effects associated with selective COX-2 inhibitors . For example, compound 7c showed an impressive 82% inhibition in an animal model for ear edema.

3. Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Study Objective Findings
Study on Antitumor Activity Evaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell growth in multiple cancer types
Research on Anti-inflammatory Properties Assess COX enzyme inhibitionCompound 7c demonstrated dual inhibition with high efficacy
Antimicrobial Study Determine effectiveness against bacteriaNotable activity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism by which 2,5,8-trichloropyrido[2,3-d]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades and regulation of gene expression.

Comparison with Similar Compounds

Substituent Position and Activity Trends

The activity of pyridopyridazine derivatives is highly sensitive to substituent positions:

  • 2,5,8-Trichloropyrido[2,3-d]pyridazine : Exhibits high inhibitory activity due to optimal chlorine substitution at the 2-, 5-, and 8-positions, which enhance electronic effects and molecular interactions with biological targets .
  • 2,5,7-Trisubstituted Pyrido[2,3-d]pyridazine : Substitution at the 7-position instead of the 8-position reduces inhibitory activity by ~40%, indicating the critical role of substituent geometry .
  • 4,6,7-Trisubstituted Pyrido[3,2-d]pyridazine : While active, this isomer shows lower potency compared to the 2,5,8-trisubstituted analog, likely due to altered binding affinity from ring fusion differences .

Physicochemical Properties

Comparative physicochemical data for selected analogs:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
This compound C₇H₃Cl₃N₄ 257.51* N/A N/A High inhibitory activity
5,8-Dichloropyrazino[2,3-d]pyridazine C₆H₂Cl₂N₄ 201.01 1.67 430.8 Lower molecular weight
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine C₇H₇N₃ 133.15 N/A N/A Bcl-xL inhibition

*Calculated based on molecular formula.

Biological Activity

2,5,8-Trichloropyrido[2,3-d]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and enzymatic inhibition activities.

Chemical Structure

The molecular structure of this compound features a pyridazine core with three chlorine substituents at positions 2, 5, and 8. This unique arrangement contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. Key areas of research include:

  • Antitumor Activity : The compound has shown potential as an anti-cancer agent through its ability to inhibit specific kinases associated with tumor growth.
  • Anti-inflammatory Properties : Research indicates that derivatives of pyridazine compounds can exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
  • Enzyme Inhibition : The compound targets various enzymes involved in critical cellular processes.

Antitumor Activity

Recent studies have highlighted the effectiveness of this compound in inhibiting cancer cell proliferation. For instance:

  • In Vitro Studies : The compound was evaluated against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with IC50 values ranging from 1.06 µM to 2.73 µM for different derivatives .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Anti-inflammatory Activity

The anti-inflammatory effects of pyridazine derivatives have been investigated using in vivo models. For instance:

  • Ear Edema Model : A study showed that a derivative exhibited an inhibition rate of up to 82% in ear edema models, indicating strong anti-inflammatory properties . This activity was attributed to dual inhibition of COX-1 and COX-2 enzymes.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in recent research:

  • Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to effectively inhibit DHFR, which is crucial for DNA synthesis and cellular proliferation .
  • Kinase Inhibition : The compound has also been evaluated for its effects on various kinases such as c-Met and other tyrosine kinases involved in cancer progression .

Case Studies

Several case studies have illustrated the therapeutic potential of pyridazine derivatives:

  • Study on c-Met Kinase Inhibition : A derivative demonstrated significant inhibitory activity against c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Flow cytometry assays revealed that certain derivatives could induce late apoptosis in A549 cells, suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the recommended synthetic routes for 2,5,8-Trichloropyrido[2,3-d]pyridazine, and how can reaction conditions be optimized?

A common approach involves halogenation of pyrido[2,3-d]pyridazine precursors using chlorinating agents like POCl₃ or PCl₅ under reflux. For example, analogous syntheses of chlorinated pyridazine derivatives (e.g., 3,6-dichloropyridazine) employ refluxing in anhydrous solvents (e.g., dioxane or toluene) with a catalyst such as triethylamine (TEA) to improve yield . Optimization may require adjusting stoichiometry, temperature (typically 80–120°C), and reaction time (4–12 hours), monitored via TLC . Purification often involves recrystallization from DMF/EtOH mixtures or column chromatography .

Q. How should researchers safely handle and store this compound in laboratory settings?

Strict safety protocols are essential due to potential toxicity. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and processed by certified disposal services . Storage recommendations for similar chlorinated heterocycles suggest airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) : For molecular ion confirmation.
  • Elemental analysis : To validate C/H/N/Cl ratios (e.g., discrepancies >0.3% indicate impurities) .
  • Melting point determination : Compare with literature values (e.g., analogs like 2,3-dichloropyridine show mp 65–67°C) .

Q. What are the known biological or pharmacological applications of pyrido[2,3-d]pyridazine derivatives?

While specific data on 2,5,8-trichloro derivatives is limited, structurally related pyrido[2,3-d]pyrimidines exhibit antitumor and antimicrobial activities. For instance, 5,8-dihydropyrido[2,3-d]pyrimidines have been explored as kinase inhibitors and DNA intercalators . Researchers should screen this compound using in vitro cytotoxicity assays (e.g., MTT) and target-specific enzymatic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or physical properties for chlorinated pyridazines?

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Cross-validate using multiple techniques:

  • DSC/TGA : Assess thermal stability and polymorph transitions.
  • X-ray crystallography : Resolve structural ambiguities (e.g., Cl substituent positions) .
  • Batch-to-batch reproducibility : Standardize synthetic protocols and solvent systems .

Q. What strategies are effective for synthesizing 5,8-dihydro derivatives of this compound, given the lack of general methods?

Limited general methods for dihydropyrido[2,3-d]pyridazines necessitate innovative approaches. A reported strategy for 5,8-dihydropyrido[2,3-d]pyrimidines involves reductive cyclization using NaBH₄ or catalytic hydrogenation. For chlorinated analogs, consider protecting groups (e.g., Boc) to prevent dehalogenation during reduction .

Q. How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing nature of Cl substituents activates the pyridazine ring toward nucleophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. To enhance reactivity:

  • Use Pd(OAc)₂ with SPhos ligand in polar aprotic solvents (e.g., DMF).
  • Replace Cl at specific positions (e.g., C-5 or C-8) with more labile leaving groups (e.g., OTf) .

Q. What mechanistic insights explain side-product formation during synthesis, and how can selectivity be improved?

Common side products include dechlorinated species or dimerized adducts. Mechanistic studies on analogous systems suggest:

  • Temperature control : Lower temperatures (e.g., 60°C) reduce radical-mediated dimerization.
  • Additives : Use scavengers like TEMPO to suppress radical pathways .
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating .

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

DFT calculations (B3LYP/6-31G*) can model:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Docking studies : Predict binding affinities to enzymes (e.g., topoisomerase II) using PyMOL or AutoDock .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5,8-Trichloropyrido[2,3-d]pyridazine
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2,5,8-Trichloropyrido[2,3-d]pyridazine

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